(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Description
This compound is a highly functionalized bicyclic structure featuring a 2-azabicyclo[2.2.1]heptane core, a 9,9-difluorofluorenyl moiety, and a spirocyclic 5-azaspiro[2.4]heptane system. The tert-butoxycarbonyl (Boc) groups serve as protective groups for secondary amines, while the oxalate counterion enhances solubility . Its structural complexity is notable for conformational rigidity, which is advantageous in medicinal chemistry for target binding specificity. The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in and , which describe HATU-mediated amide bond formation and stereoselective reductions .
Properties
IUPAC Name |
tert-butyl (1R,3S,4S)-3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48F2N6O4.C2H2O4/c1-42(2,3)56-40(54)52-23-44(15-16-44)21-36(52)38-48-22-35(51-38)26-9-13-30-29-12-8-24(18-31(29)45(46,47)32(30)19-26)25-10-14-33-34(20-25)50-39(49-33)37-27-7-11-28(17-27)53(37)41(55)57-43(4,5)6;3-1(4)2(5)6/h8-10,12-14,18-20,22,27-28,36-37H,7,11,15-17,21,23H2,1-6H3,(H,48,51)(H,49,50);(H,3,4)(H,5,6)/t27-,28+,36-,37-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLRLGPEWNZZAJ-FJDJEQANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H50F2N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499193-66-6 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-[7-[2-[(1R,3S,4S)-2-[(1,1-dimethylethoxy)carbonyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9,9-difluoro-9H-fluoren-2-yl]-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (6S)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1R,3S,4S)-3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro(2.4)heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo(d)imidazol-2-yl)-2-azabicyclo(2.2.1)heptane-2-carboxylate oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl (6S)-6-[4-(7-{2-[(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate ethanedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known for their diverse biological activities. Its detailed structure includes multiple functional groups that contribute to its interaction with biological targets. The molecular formula is with a molecular weight of approximately 490.56 g/mol.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C25H32F2N6O4 |
| Molecular Weight | 490.56 g/mol |
| CAS Number | 1499193-66-6 |
| Purity | ≥ 98% |
Anticancer Activity
Research indicates that compounds structurally similar to this molecule exhibit significant anticancer properties. For instance, Mannich bases, which share structural features, have demonstrated antiproliferative effects against various human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Mannich Bases
A study highlighted the cytotoxic effects of Mannich bases against cancer cells, showing IC50 values in the low micromolar range, suggesting that derivatives of compounds like the one could also have potent anticancer effects .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar derivatives have been evaluated for their antibacterial and antifungal activities. The structure's complexity allows for interactions with various microbial targets, leading to potential therapeutic applications in treating infections.
Neuropharmacological Effects
Given its structural components, particularly the imidazole and azabicyclo moieties, there is potential for neuropharmacological activity. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, possibly offering insights into treatments for neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Functional Groups : The presence of specific functional groups can enhance binding affinity to biological targets.
- Conformational Flexibility : The ability of the molecule to adopt various conformations can impact its interaction with receptors.
SAR Insights from Related Compounds
Research on related compounds has shown that modifications to the azabicyclo structure can significantly alter biological activity. For example, introducing halogen substituents has been found to increase binding affinity at certain receptor sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound’s closest analogs, based on CAS registry data and similarity scores (), include:
Key Observations :
- The 9,9-difluorofluorenyl group in the target compound is unique among analogs, providing electron-withdrawing effects that may enhance π-π stacking interactions in biological targets .
- The spiroazaspiro[2.4]heptane moiety introduces steric constraints absent in simpler bicyclic systems like diazaspiro[3.3]heptane .
Physicochemical Properties
- Solubility : The oxalate salt form improves aqueous solubility compared to free bases, as seen in tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate () .
- LogP: The 9,9-difluorofluorenyl group likely increases hydrophobicity relative to non-fluorinated analogs, impacting membrane permeability .
- Stability : Boc-protected amines (common in similar compounds, e.g., 1441670-89-8) enhance stability under basic conditions but require acidic deprotection .
Challenges :
- Steric hindrance from the difluorofluorenyl group may reduce coupling efficiency.
- Purification requires gradient chromatography (e.g., dichloromethane/methanol/ammonia) to resolve polar intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
